molecular formula C9H10Br2O B6297699 1,3-Dibromo-2-isopropoxybenzene CAS No. 160174-60-7

1,3-Dibromo-2-isopropoxybenzene

Cat. No.: B6297699
CAS No.: 160174-60-7
M. Wt: 293.98 g/mol
InChI Key: JVFQXFMQSBPHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibromo-2-isopropoxybenzene is an organic chemical compound that belongs to the class of bromobenzene derivatives. It is characterized by the presence of two bromine atoms and an isopropoxy group attached to a benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-isopropoxybenzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 2-isopropoxyphenol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl4) at reflux temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-isopropoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Dibromo-2-isopropoxybenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-isopropoxybenzene involves its interaction with specific molecular targets. The bromine atoms and the isopropoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. Additionally, the isopropoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-2-isopropoxybenzene is unique due to the presence of both bromine atoms and an isopropoxy group on the benzene ring. This combination imparts distinct reactivity and binding characteristics, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1,3-dibromo-2-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFQXFMQSBPHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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